molecular formula C16H14N2O3 B2927975 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1153977-49-1

1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2927975
CAS No.: 1153977-49-1
M. Wt: 282.299
InChI Key: BJCHPYIMIIMELR-UHFFFAOYSA-N
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Description

This compound (Molecular Formula: C₁₅H₁₂N₂O₃) features a benzodiazole core substituted at position 1 with a 2-methoxyphenylmethyl group and at position 5 with a carboxylic acid moiety . The InChIKey SRWLCOROBOXDFJ-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-12(15)9-18-10-17-13-8-11(16(19)20)6-7-14(13)18/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCHPYIMIIMELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring through a condensation reaction of appropriate precursors. The methoxyphenyl group and carboxylic acid are introduced through subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Hydroxy-Substituted Analogs
  • 2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₁₀N₂O₃): Replacing the methoxy group with a hydroxyl at the ortho position increases polarity and hydrogen-bonding capacity. This substitution may enhance solubility in aqueous media compared to the methoxy analog but reduces lipophilicity .
  • However, this could also reduce membrane permeability .
Chloro-Substituted Analogs
  • 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (C₁₅H₁₃ClN₂S): The electron-withdrawing chlorine atom decreases electron density on the benzodiazole ring, which may alter reactivity in electrophilic substitutions.
  • 2-(3-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₉ClN₂O₂): The para-chloro substituent provides steric and electronic effects distinct from the methoxy group, possibly affecting binding affinity in biological systems .
Heterocyclic Substituents
  • 2-(1-Methyl-1H-1,2,3-triazol-5-yl)-1H-1,3-benzodiazole-5-carboxylic acid (C₁₀H₈N₄O₂): The triazole ring introduces π-π stacking capabilities and additional hydrogen-bonding sites. This modification could enhance interactions with aromatic residues in proteins or nucleic acids .

Physicochemical Properties

Compound Name Molecular Formula Substituent (Position) Key Functional Groups Molecular Weight
Target Compound C₁₅H₁₂N₂O₃ 2-Methoxyphenylmethyl (1) Methoxy, Carboxylic Acid 268.27 g/mol
2-(2-Hydroxyphenyl) analog C₁₄H₁₀N₂O₃ 2-Hydroxyphenyl (1) Hydroxyl, Carboxylic Acid 254.24 g/mol
2-(3-Chloro-phenyl) analog C₁₄H₉ClN₂O₂ 3-Chlorophenyl (1) Chloro, Carboxylic Acid 272.69 g/mol
1-(2-Chlorophenyl)methyl analog C₁₅H₁₃ClN₂S 2-Chlorophenylmethyl (1) Chloro, Thiol 296.79 g/mol

Key Observations :

  • The methoxy group in the target compound balances lipophilicity and moderate polarity, making it suitable for traversing lipid bilayers while retaining solubility.
  • Chloro-substituted analogs exhibit higher molecular weights and altered electronic profiles, which may influence pharmacokinetics .

Biological Activity

1-[(2-Methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationship (SAR), supported by case studies and relevant research findings.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 1153977-49-1

Biological Activities

The biological activities of compounds containing the benzimidazole moiety, including this compound, have been extensively studied. These compounds exhibit a wide range of pharmacological effects:

Anticancer Activity

Research indicates that derivatives of benzimidazole can induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated the ability to:

  • Induce S/G2 cell cycle arrest.
  • Downregulate cyclins and CDKs involved in cell cycle progression.
  • Trigger pro-apoptotic pathways leading to increased DNA strand breaks and PARP cleavage .

Antimicrobial Properties

Benzimidazole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the benzimidazole structure can enhance antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely tied to their structural features. Specific functional groups at positions 1, 2, and 5 are crucial for their pharmacological properties. For example:

  • The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological activity.
  • Substituents can modulate interaction with target proteins, influencing potency and selectivity against different cell lines .

Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of various benzimidazole derivatives revealed that certain modifications led to compounds with IC50 values as low as 3 µM against leukemic cells. These compounds demonstrated significant cytotoxicity and induced apoptosis through multiple pathways .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of several benzimidazole derivatives. Results indicated that specific substitutions provided enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some cases .

Summary of Findings

The biological activities of this compound are promising, particularly in the realms of oncology and infectious diseases. The following table summarizes key findings from various studies regarding its biological activities:

Activity Effect IC50/µM Reference
AnticancerInduces apoptosis3
AntimicrobialEffective against S. aureus5
AntimicrobialEffective against E. coli10

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